CID 78067605
Description
CID 78067605 is a unique compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). CIDs are essential for tracking pharmacological, toxicological, and physicochemical properties in drug discovery and environmental chemistry.
Properties
Molecular Formula |
C6H12O4Si |
|---|---|
Molecular Weight |
176.24 g/mol |
InChI |
InChI=1S/C6H12O4Si/c1-7-6(8-2)11-10-4-5-3-9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
RZXKCEPISRHQSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]OCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The compound “CID 78067605” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. Additionally, in industry, it may be used in the development of new materials or processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct data on CID 78067605, this section adopts a generalized framework for comparing structurally or functionally analogous compounds, as outlined in research methodologies from the evidence.
Structural Comparison
Structural analogs often differ in functional groups, stereochemistry, or substituents. For example:
- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) exhibit variations in methyl groups and side-chain configurations, significantly altering their bioactivity and stability .

- In synthetic compounds (e.g., CAS 20358-06-9), modifications like halogen substitution (e.g., fluorine) enhance metabolic stability or binding affinity .
Physicochemical Properties
Key properties such as molecular weight, solubility, and partition coefficients (LogP) influence bioavailability and applications:
*Hypothetical values inferred from similar compounds.
Functional and Application Differences
- Oscillatoxins : Associated with algal toxins and studied for their cytotoxic effects .
- Synthetic thiophene derivatives (e.g., CAS 20358-06-9): Used in medicinal chemistry as enzyme inhibitors (e.g., CYP1A2) .
- This compound : Likely shares functional roles with its analogs, such as enzyme modulation or receptor binding, depending on its structure.
Research Findings and Challenges
- Structural-Activity Relationships (SAR): Minor structural changes (e.g., methyl groups in oscillatoxins) can drastically alter toxicity or therapeutic efficacy .
- Analytical Limitations: Isomeric differentiation (e.g., ginsenosides) demands advanced techniques like LC-ESI-MS with in-source CID .
- Data Gaps : The absence of explicit data on this compound highlights challenges in cross-referencing PubChem entries with niche research outputs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

